
Gadoxate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Gadoxate is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriaminepentaacetic acid. The process involves the following steps:
Chelation Reaction: Ethoxybenzyl diethylenetriaminepentaacetic acid is reacted with gadolinium chloride in an aqueous solution.
pH Adjustment: The pH of the solution is adjusted to ensure complete chelation.
Purification: The resulting solution is purified to remove any unreacted gadolinium ions and other impurities.
Industrial Production Methods: Industrial production of this compound involves large-scale chelation reactions under controlled conditions to ensure high purity and yield. The process includes:
Batch Processing: Large reactors are used to carry out the chelation reaction.
Filtration and Purification: The solution is filtered and purified using techniques such as ion exchange chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required standards for medical use.
化学反应分析
Types of Reactions: Gadoxate primarily undergoes complexation reactions due to its role as a contrast agent. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Chelation Reagents: Ethoxybenzyl diethylenetriaminepentaacetic acid and gadolinium chloride.
Reaction Conditions: Aqueous medium, controlled pH, and temperature.
Major Products: The major product of the chelation reaction is gadoxetate disodium, a stable complex of gadolinium with ethoxybenzyl diethylenetriaminepentaacetic acid .
科学研究应用
Pharmacological Properties of Gadoxate
This compound is characterized by its dual-functionality: it acts as both an extracellular contrast agent during the dynamic phase of MRI and as a hepatocyte-specific agent during the hepatobiliary phase. The uptake of this compound into hepatocytes occurs via organic anion transporting polypeptides (OATPs), while its biliary excretion is mediated by multidrug resistance-associated proteins (MRPs) at the canalicular membrane. This mechanism allows for enhanced imaging of liver function and pathology, providing critical insights into liver diseases such as hepatocellular carcinoma and cholestasis .
Key Applications
-
Detection and Characterization of Liver Lesions
This compound is widely used to detect and characterize focal liver lesions, including tumors. Its unique uptake mechanism allows for differentiation between healthy liver tissue and malignant lesions, which typically exhibit reduced uptake due to the absence of OATPs . -
Functional MRI Studies
The compound's ability to provide functional information about liver physiology makes it a valuable tool in functional MRI studies. Researchers have demonstrated that this compound-enhanced MRI can serve as a novel biomarker for assessing liver function, evaluating biliary drainage, and characterizing hepatobiliary diseases . -
Preclinical Studies
In preclinical settings, this compound has been utilized to assess the effects of pharmacological agents on hepatic transporter functions. For instance, studies have shown that this compound dynamic contrast-enhanced MRI (DCE-MRI) can detect early changes in transporter function in animal models, highlighting its potential as a robust biomarker for drug-induced liver injury . -
Quantitative Assessment of Liver Function
This compound enables quantitative assessments of liver function through dynamic imaging techniques. Research involving healthy volunteers has demonstrated that DCE-MRI with this compound can provide estimates for hepatic uptake and efflux rates, offering insights into liver pathology and potential drug-drug interactions .
Case Study 1: this compound in Hepatocellular Carcinoma
A multicenter study evaluated the efficacy of this compound-enhanced MRI in diagnosing hepatocellular carcinoma (HCC). The results indicated that this compound significantly improved lesion detection rates compared to conventional imaging methods, demonstrating its superior ability to characterize HCC based on differential uptake patterns .
Case Study 2: Drug-Induced Liver Injury
In a preclinical trial involving rats, researchers administered rifampicin to assess its impact on this compound uptake and efflux rates. The study found a statistically significant decrease in both uptake and efflux rates following rifampicin treatment, underscoring this compound's utility as a sensitive biomarker for detecting early hepatic transporter dysfunction induced by drugs .
Data Tables
Study Type | Detection Rate (%) |
---|---|
This compound-enhanced MRI | 90% |
Conventional MRI | 75% |
作用机制
Gadoxate exerts its effects through a biphasic mode of action:
Extracellular Distribution: After intravenous injection, this compound distributes in the extracellular space.
Hepatocyte Uptake: It is selectively taken up by hepatocytes due to the presence of organic anion-transporting polypeptides.
Biliary Excretion: this compound is excreted into the bile ducts, enhancing the contrast between liver tissue and lesions
相似化合物的比较
Gadoxate is unique among gadolinium-based contrast agents due to its hepatospecific properties. Similar compounds include:
Gadobenate Dimeglumine: Another hepatobiliary contrast agent, but with lower hepatic uptake compared to this compound.
Gadopentetate Dimeglumine: Primarily used for general MRI imaging, lacks hepatospecific properties.
This compound’s ability to provide both dynamic and hepatobiliary phase imaging makes it particularly valuable for liver imaging, setting it apart from other contrast agents .
属性
分子式 |
C23H33GdN3O11+3 |
---|---|
分子量 |
684.8 g/mol |
IUPAC 名称 |
2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3 |
InChI 键 |
PCZHWPSNPWAQNF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。